molecular formula C8H5N3O4 B12924568 2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 56517-41-0

2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12924568
CAS No.: 56517-41-0
M. Wt: 207.14 g/mol
InChI Key: YHQPOWUWWJGTAP-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both hydroxyl and nitro functional groups in the molecule makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of 2-aminopyridine with diethyl malonate under thermal conditions. This reaction is followed by nitration to introduce the nitro group at the 3-position. The reaction conditions generally involve heating at temperatures ranging from 100°C to 200°C, depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-component reactions (MCRs) due to their efficiency and high atom economy. These methods allow for the rapid synthesis of complex structures from simple building blocks, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridopyrimidines with various functional groups.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to antimicrobial and antitumor activities. The hydroxyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

56517-41-0

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

2-hydroxy-3-nitropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H5N3O4/c12-7-6(11(14)15)8(13)10-4-2-1-3-5(10)9-7/h1-4,12H

InChI Key

YHQPOWUWWJGTAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)[N+](=O)[O-])O

Origin of Product

United States

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